molecular formula C19H11BrClFN2 B12936178 2-Bromo-6-chloro-N-(3-fluorophenyl)acridin-9-amine CAS No. 62383-33-9

2-Bromo-6-chloro-N-(3-fluorophenyl)acridin-9-amine

Cat. No.: B12936178
CAS No.: 62383-33-9
M. Wt: 401.7 g/mol
InChI Key: CBNIMSMXXLUCRG-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-N-(3-fluorophenyl)acridin-9-amine is a complex organic compound that belongs to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly as potential anticancer agents. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-chloro-N-(3-fluorophenyl)acridin-9-amine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. The use of high-purity reagents and solvents is crucial in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-chloro-N-(3-fluorophenyl)acridin-9-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-Bromo-6-chloro-N-(3-fluorophenyl)acridin-9-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as a DNA intercalator, which can disrupt DNA replication and transcription.

    Medicine: Explored as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-Bromo-6-chloro-N-(3-fluorophenyl)acridin-9-amine involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the normal function of the DNA. This can lead to the inhibition of DNA replication and transcription, ultimately inducing cell death. The molecular targets include topoisomerase enzymes, which are essential for DNA replication.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-chloro-4-fluoro-phenylboronic acid: Similar in structure but lacks the acridine moiety.

    3-Bromo-6-chloro-2-fluorophenyl)methanol: Contains similar halogen substitutions but differs in the functional groups attached to the aromatic ring.

Uniqueness

2-Bromo-6-chloro-N-(3-fluorophenyl)acridin-9-amine is unique due to its acridine core, which imparts specific biological activities not found in simpler aromatic compounds. The presence of multiple halogen atoms also enhances its reactivity and potential as a pharmacophore.

Properties

CAS No.

62383-33-9

Molecular Formula

C19H11BrClFN2

Molecular Weight

401.7 g/mol

IUPAC Name

2-bromo-6-chloro-N-(3-fluorophenyl)acridin-9-amine

InChI

InChI=1S/C19H11BrClFN2/c20-11-4-7-17-16(8-11)19(23-14-3-1-2-13(22)10-14)15-6-5-12(21)9-18(15)24-17/h1-10H,(H,23,24)

InChI Key

CBNIMSMXXLUCRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)NC2=C3C=C(C=CC3=NC4=C2C=CC(=C4)Cl)Br

Origin of Product

United States

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